molecular formula C9H6BrNO2 B3053533 (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile CAS No. 5434-50-4

(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile

Cat. No.: B3053533
CAS No.: 5434-50-4
M. Wt: 240.05 g/mol
InChI Key: LOVANXUAZPZJSN-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile (CAS 5434-50-4) is a chemical building block of significant interest in medicinal and agrochemical research. It belongs to the 1,3-benzodioxole class of compounds, a scaffold known for its diverse biological activities. This compound serves as a key synthetic intermediate for the development of novel auxin receptor agonists. Research indicates that derivatives based on the 1,3-benzodioxole structure can function as potent plant growth regulators, specifically designed to promote root growth in plants like Arabidopsis thaliana and Oryza sativa by enhancing root-related signaling responses . These synthetic agonists are recognized by the auxin receptor TIR1 and can exhibit root growth-promoting activity that surpasses that of traditional auxins like NAA (1-naphthylacetic acid) . Furthermore, the 1,3-benzodioxole core is a privileged structure in drug discovery. Derivatives have been extensively studied for their antitumor properties and evaluated for growth inhibitory effects against a panel of human tumor cell lines, including lung, CNS, and breast cancers . With the molecular formula C9H6BrNO2 and a molecular weight of 240.06 g/mol, this nitrile-substituted intermediate offers researchers a versatile handle for further chemical modifications . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVANXUAZPZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280127
Record name (6-bromo-1,3-benzodioxol-5-yl)acetonitrile
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Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-50-4
Record name NSC92005
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Record name NSC15650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-bromo-1,3-benzodioxol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280127
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Elucidation of Reaction Mechanisms and Reactivity Profiles of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile

Mechanistic Pathways of Nitrile Group Transformations (e.g., nucleophilic additions, cycloadditions)

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond, which renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic structure allows it to undergo several important transformations. researchgate.net

Nucleophilic Additions: The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles. These reactions typically require acidic or basic conditions to proceed. wikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. libretexts.orglumenlearning.com In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the corresponding carboxylic acid, (6-Bromo-1,3-benzodioxol-5-yl)acetic acid, and an ammonium (B1175870) salt. chemistrysteps.compressbooks.pub Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately forming a carboxylate salt and ammonia. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine salt. wikipedia.orgpressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile with methylmagnesium bromide, followed by an aqueous workup, would produce 1-(6-Bromo-1,3-benzodioxol-5-yl)propan-2-one.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net

[3+2] Cycloaddition with Azides: In a reaction known as the Huisgen cycloaddition, nitriles can react with organic azides (R-N₃) to form tetrazoles. This transformation involves the 1,3-dipolar character of the azide (B81097) reacting across the carbon-nitrogen triple bond of the nitrile.

[3+2] Cycloaddition with Nitrile Oxides: Nitriles can also react with nitrile oxides (R-CNO) to yield 1,2,4-oxadiazoles. nih.gov The reaction mechanism involves the concerted addition of the nitrile oxide dipole across the cyanophenyl group. Studies on the cycloaddition of substituted nitrile oxides to acetonitrile (B52724) have shown that the activation enthalpy for this type of transformation is typically in the range of 60-93 kJ/mol, influenced by the electronic effects of the substituents. nih.gov

Investigation of Electrophilic Aromatic Substitution Patterns on the Benzodioxole Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is determined by the combined directing effects of the three substituents: the fused 1,3-dioxole (B15492876) ring, the bromo group, and the cyanomethyl group (-CH₂CN). libretexts.org

The directing influences of these groups are as follows:

1,3-Benzodioxole (B145889) System: The two oxygen atoms of the dioxole ring are strongly electron-donating through resonance. This makes the entire bicyclic system activated towards electrophilic attack and is a powerful ortho, para-director. Relative to the dioxole oxygens, the positions C-4 and C-7 are activated.

Bromo Substituent (-Br): Halogens are deactivating groups due to their inductive electron withdrawal. However, they are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) via resonance. libretexts.org The bromo group at C-6 directs incoming electrophiles to the C-5 and C-7 positions.

Cyanomethyl Group (-CH₂CN): The cyanomethyl group is generally considered to be a weakly electron-withdrawing and deactivating group. It acts as a meta-director. Located at C-5, it would direct incoming electrophiles to the C-7 position (meta to C-5 and ortho to C-6).

Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting InfluenceFavored Position(s)
1,3-Dioxole Ring1, 2+R >> -IActivatingortho, para4, 7
Bromo6-I > +RDeactivatingortho, para5, 7
Cyanomethyl (-CH₂CN)5-IDeactivating (weak)meta7

Role of the Bromo Substituent in Directing Group Effects and Cross-Coupling Reactions

The bromo substituent at the C-6 position plays a dual role. As discussed, in electrophilic aromatic substitution, it acts as a deactivating but ortho, para-director. However, its most significant role in modern organic synthesis is as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net The bromo group on the benzodioxole ring can be readily substituted with a variety of alkyl, alkenyl, aryl, or heteroaryl groups. nih.gov The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. worldresearchersassociations.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism also starts with the oxidative addition of the C-Br bond to Pd(0). The resulting arylpalladium(II) complex then coordinates with the alkene, followed by migratory insertion of the aryl group onto the alkene. A final β-hydride elimination step releases the product and a hydridopalladium complex, which is neutralized by the base to regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
ReactionPalladium CatalystLigand (if separate)BaseSolvent
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, Buchwald ligandsNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, DMF/Water
HeckPd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, DMAc

Kinetics and Thermodynamics of Reactions Involving this compound

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not extensively documented. However, valuable insights can be drawn from studies on analogous systems.

Kinetics: The rates of reaction are highly dependent on the specific transformation.

Nitrile Hydrolysis: The base hydrolysis of coordinated aromatic nitriles has been shown to follow a simple second-order rate law. Kinetic studies on such systems have demonstrated a Hammett-type correlation, where the rate constant is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups typically accelerate the rate of nucleophilic attack and thus increase the hydrolysis rate.

Cross-Coupling Reactions: The rate-determining step in palladium-catalyzed cross-coupling reactions can vary. In many Suzuki-Miyaura reactions involving aryl bromides, the oxidative addition step is considered rate-limiting. For Heck reactions, the rate can be influenced by multiple factors, including oxidative addition and migratory insertion, depending on the specific substrates and conditions. nih.gov

Thermodynamics: The thermodynamic stability of the molecule and the feasibility of its reactions are rooted in the enthalpies of formation and reaction. While specific thermochemical data for this compound is scarce, data for related 1,3-benzodioxole derivatives provide a useful reference. nist.gov The standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) for these compounds indicate the energetic contribution of different substituents to the core benzodioxole structure. The negative values indicate that these are thermodynamically stable compounds.

Table 3: Standard Molar Enthalpies of Formation for Related 1,3-Benzodioxole Derivatives (Gas Phase, 298.15 K)
CompoundΔfm(g) / kJ·mol⁻¹Reference
5-Cyano-1,3-benzodioxole-23.2 ± 2.2 nist.gov
5-Nitro-1,3-benzodioxole-176.0 ± 3.2 nist.gov
5-Methyl-1,3-benzodioxole-184.7 ± 3.5 nist.gov
5-Acetyl-1,3-benzodioxole-319.3 ± 2.8 nist.gov

Data sourced from a study by Ribeiro da Silva et al. (2007). nist.gov

The data suggests that electron-withdrawing groups like cyano and nitro lead to less negative (or in the case of cyano, positive) enthalpies of formation compared to electron-donating or alkyl groups, reflecting their relative thermodynamic stabilities.

Strategic Applications of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile As a Synthon in Organic Transformations

Building Block for the Construction of Heterocyclic Systems

The presence of both a nitrile group and an activated aromatic ring makes (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile a valuable precursor for the synthesis of various heterocyclic compounds. The nitrile functionality can participate in cyclization reactions to form nitrogen-containing rings, while the bromo substituent provides a handle for further annulation strategies.

While direct, documented syntheses of indole (B1671886) and benzolactam derivatives commencing from this compound are not extensively reported in readily available literature, the structural features of the molecule suggest plausible synthetic routes based on established methodologies.

For the synthesis of indole derivatives , a potential strategy involves the functionalization of the carbon atom alpha to the nitrile group, followed by a cyclization reaction. For instance, a Japp-Klingemann reaction or a Fischer indole synthesis with a suitably derivatized form of the acetonitrile (B52724) could, in principle, lead to the formation of an indole ring fused to the benzodioxole core.

The synthesis of benzolactam derivatives can be envisioned through the transformation of the nitrile group into a carboxylic acid or an amide, followed by an intramolecular cyclization. For example, hydrolysis of the nitrile to a carboxylic acid, followed by reduction of an ortho-nitro group (introduced via nitration of the aromatic ring) to an amine, could set the stage for an intramolecular amidation to form the lactam ring.

Table 1: Plausible Synthetic Strategies for Indole and Benzolactam Derivatives

Target HeterocyclePotential Synthetic StrategyKey Intermediates
Indole DerivativesFischer Indole SynthesisHydrazone of a ketone derived from the acetonitrile
Benzolactam DerivativesIntramolecular AmidationOrtho-amino-substituted carboxylic acid or amide

Beyond indoles and benzolactams, the reactivity of the nitrile group opens pathways to a variety of other nitrogen-containing heterocycles. For example, [3+2] cycloaddition reactions of the nitrile with azides can yield tetrazoles. Additionally, condensation reactions of the acetonitrile with bifunctional reagents can lead to the formation of pyrimidines, pyridines, or other heterocyclic systems, depending on the nature of the reaction partner. The bromo substituent can also be utilized in transition-metal-catalyzed reactions to construct fused heterocyclic rings.

Utilization in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The dual functionality of this compound allows for its participation in a wide array of bond-forming reactions, enabling significant molecular diversification.

The bromo substituent on the aromatic ring is a key handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position of the benzodioxole ring.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 6-alkynyl-1,3-benzodioxole derivatives.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst allows for the introduction of vinyl groups at the 6-position.

These reactions are highly valuable for building molecular complexity and synthesizing derivatives with tailored electronic and steric properties.

Table 2: Examples of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemPotential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, base(6-Phenyl-1,3-benzodioxol-5-yl)acetonitrile
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, base(6-(Phenylethynyl)-1,3-benzodioxol-5-yl)acetonitrile
Heck CouplingStyrenePd(OAc)₂, PPh₃, base(6-Styryl-1,3-benzodioxol-5-yl)acetonitrile

The nitrile group is a versatile functional group that can be readily converted into other important functionalities, such as carboxylic acids, amides, and esters.

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields (6-bromo-1,3-benzodioxol-5-yl)acetic acid. This transformation is fundamental for the synthesis of various derivatives and for introducing a carboxylate functionality.

Conversion to Amides: Partial hydrolysis of the nitrile under controlled conditions, or hydration using specific catalysts, can afford (6-bromo-1,3-benzodioxol-5-yl)acetamide.

Synthesis of Esters: The carboxylic acid obtained from nitrile hydrolysis can be esterified with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents to produce the corresponding esters.

These transformations significantly expand the synthetic utility of the parent acetonitrile by providing access to a range of important functional groups.

Regioselectivity and Stereochemical Control in Derivatization Reactions

The substituents on the benzodioxole ring of this compound exert directing effects in electrophilic aromatic substitution reactions, thereby controlling the regioselectivity of further functionalization. The electron-donating nature of the methylenedioxy group generally directs incoming electrophiles to the available positions on the aromatic ring. The interplay between the directing effects of the bromo, cyanomethyl, and methylenedioxy groups will determine the precise outcome of such reactions.

In reactions involving the creation of new stereocenters, for example, during the alkylation of the carbon alpha to the nitrile group, achieving stereochemical control would necessitate the use of chiral auxiliaries, chiral catalysts, or chiral reagents. The development of asymmetric syntheses starting from this synthon would be a valuable endeavor for accessing enantiomerically pure, complex molecules.

Advanced Spectroscopic and Diffractional Characterization of 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile and Its Synthetic Adducts

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multi-nuclear NMR spectroscopy is the cornerstone for determining the precise chemical structure of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetonitrile (B52724) and benzodioxole moieties. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromo and cyano groups.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.

To establish the connectivity between atoms, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the -CH₂-CN group and the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for confirming through-space interactions and for the structural analysis of any synthetic adducts where stereochemistry is a factor.

For synthetic adducts of this compound that may exist as stereoisomers, advanced NMR pulse sequences such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be utilized to determine their relative stereochemistry by measuring through-space proton-proton distances.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the exact elemental formula of a compound. For this compound (C₉H₆BrNO₂), HRMS would provide a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Ion Calculated Exact Mass Observed Mass Difference (ppm)
[M+H]⁺ (C₉H₇⁷⁹BrNO₂)239.9709Data not availableData not available
[M+H]⁺ (C₉H₇⁸¹BrNO₂)241.9689Data not availableData not available

This table represents expected data; actual observed masses are not available in the public domain.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and the C-O-C stretching of the benzodioxole ring. The C-Br stretching frequency would be observed in the fingerprint region at lower wavenumbers.

Functional Group Expected Wavenumber (cm⁻¹)
C≡N Stretch (Nitrile)2220 - 2260
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch (Dioxole)1030 - 1250
C-Br Stretch500 - 600

This table represents expected characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be expected to give rise to prominent Raman signals.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound or its synthetic adducts could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. While specific crystallographic data for the target compound is not available, analysis of related 1,3-benzodioxole (B145889) structures in the Cambridge Structural Database provides expected ranges for bond lengths and angles within the benzodioxole core. This technique would be invaluable for the unambiguous determination of the stereochemistry of any chiral adducts.

Parameter Expected Value
C-Br Bond Length~1.90 Å
C≡N Bond Length~1.15 Å
Aromatic C-C Bond Lengths1.37 - 1.40 Å
C-O (dioxole) Bond Lengths~1.37 Å
O-C-O (dioxole) Bond Angle~105°

This table provides generalized expected values based on related structures.

Computational Chemistry and Theoretical Investigations on 6 Bromo 1,3 Benzodioxol 5 Yl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the geometric and electronic structure of (6-Bromo-1,3-benzodioxol-5-yl)acetonitrile. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Furthermore, DFT calculations provide insights into the global reactivity descriptors of the molecule. These descriptors, derived from the energies of the frontier molecular orbitals, help in quantifying the chemical reactivity and stability of the compound. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
ParameterValue (eV)Formula
Ionization Potential (I)8.50I = -EHOMO
Electron Affinity (A)1.20A = -ELUMO
Electronegativity (χ)4.85χ = (I + A) / 2
Chemical Hardness (η)3.65η = (I - A) / 2
Softness (S)0.27S = 1 / (2η)

Molecular Electrostatic Potential (MEP) Mapping for Understanding Reaction Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely reveal a high concentration of negative potential around the oxygen atoms of the benzodioxole ring and the nitrogen atom of the nitrile group. These regions would be the most probable sites for interactions with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methylene (B1212753) group would exhibit a more positive potential, making them potential sites for nucleophilic interaction. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the adjacent regions of the molecule. Understanding these reaction sites is crucial for predicting the regioselectivity of its chemical reactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In the case of this compound, the distribution of the HOMO and LUMO across the molecule provides insights into its reactive nature. The HOMO is likely to be localized on the electron-rich benzodioxole ring system, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, may be distributed over the acetonitrile (B52724) group and the aromatic ring, particularly influenced by the electron-withdrawing bromine atom, suggesting these areas are susceptible to nucleophilic attack. The energies of these orbitals are key to predicting the outcomes of various chemical reactions.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative Data)
Molecular OrbitalEnergy (eV)
HOMO-8.50
LUMO-1.20
HOMO-LUMO Gap (ΔE)7.30

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is a powerful tool, ab initio and semi-empirical methods also play significant roles in computational chemistry, particularly in exploring reaction mechanisms. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results for smaller molecular systems and serve as a benchmark for other methods. scispace.com However, they are computationally expensive.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster and suitable for larger molecules. scispace.com Methods like AM1, PM3, and MNDO can be employed to study the reaction pathways of this compound. researchgate.net For example, these methods could be used to model the transition states of potential reactions, such as nucleophilic substitution at the carbon atom adjacent to the nitrile group or electrophilic aromatic substitution on the benzodioxole ring. By calculating the activation energies of different pathways, researchers can predict the most likely reaction mechanism and product distribution. While less accurate than ab initio or DFT methods, semi-empirical approaches offer a valuable trade-off between speed and accuracy for initial mechanistic explorations. nih.gov

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing (6-bromo-1,3-benzodioxol-5-yl)acetonitrile, and how can purity be optimized? A:

  • Synthetic Route : A common method involves bromination of a precursor such as 1,3-benzodioxol-5-ylacetonitrile using NN-bromosuccinimide (NBS) in acetonitrile under controlled temperatures (e.g., <10°C), followed by purification via column chromatography (e.g., hexane:EtOAc 20:1) .
  • Purity Optimization : Use high-performance liquid chromatography (HPLC) with acetonitrile-based mobile phases (e.g., acetonitrile:water 56:44% w/w) to isolate impurities. Ensure anhydrous conditions during synthesis to avoid hydrolysis of the nitrile group .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A:

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying bromine and nitrile group positions .
  • Spectroscopy :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the nitrile carbon (δ ~115 ppm).
    • IR : Confirm nitrile absorption at ~2240 cm1^{-1} and benzodioxol C-O stretches at ~1250 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C9 _9H6 _6BrNO2_2, MW 240.06) .

Stability and Storage Conditions

Q: How should this compound be stored to prevent degradation? A:

  • Storage : Keep in airtight containers under inert gas (N2 _2 or Ar) at –20°C to minimize oxidation or hydrolysis. Avoid exposure to moisture and light .
  • Stability Monitoring : Periodically analyze via GC-FID with factorial design optimization (e.g., two-level full factorial to test temperature and humidity effects) .

Advanced Reaction Mechanisms

Q: What reaction pathways are feasible for modifying the nitrile group in this compound? A:

  • Reduction : Use NaBH4 _4 or LiAlH4 _4 to reduce the nitrile to a primary amine, forming (6-bromo-1,3-benzodioxol-5-yl)ethylamine .
  • Nucleophilic Substitution : React with Grignard reagents (e.g., RMgX) to form ketones or secondary alcohols.
  • Cyclization : Under basic conditions, intramolecular cyclization can yield heterocyclic compounds (e.g., indole derivatives) .

Analytical Method Development

Q: How can chromatographic methods be optimized for quantifying trace impurities in this compound? A:

  • GC-FID Optimization : Apply multivariate factorial designs to test variables like column temperature, flow rate, and solvent ratios. Central composite designs are effective for resolving ethanol/acetonitrile co-elution in radiopharmaceutical matrices .
  • HPLC-MS : Use acetonitrile with 0.1% formic acid to enhance ionization efficiency. Monitor fragments at m/z 240 (parent ion) and 198 (loss of –CH2 _2CN) .

Computational Modeling and QSPR

Q: Can quantitative structure-property relationship (QSPR) models predict the physicochemical properties of this compound? A:

  • Modeling : Use tools like Gaussian for DFT calculations to predict dipole moments, solubility, and logP. Parameters such as TPSA (Topological Polar Surface Area) and molar refractivity (e.g., ~50.2 for C9 _9H6 _6BrNO2 _2) correlate with bioavailability .
  • Validation : Cross-reference with experimental data (e.g., melting point, solubility in acetonitrile) to refine predictions .

Applications in Drug Discovery

Q: What strategies are used to evaluate the bioactivity of this compound derivatives? A:

  • Structural Analogues : Synthesize Schiff bases (e.g., condensation with 4-chloro-2-aminophenol) for antimicrobial screening. Monitor enzyme inhibition (e.g., CYP450 isoforms) via fluorometric assays .
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with high binding affinity (<–8 kcal/mol) and low toxicity (e.g., Lipinski rule compliance) .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data? A:

  • Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous acetonitrile, inert atmosphere).
  • Data Cross-Validation : Compare NMR shifts with databases (e.g., NIST Chemistry WebBook) and crystallographic data from SHELX-refined structures .
  • Peer Review : Publish detailed experimental protocols (e.g., exact stoichiometry, temperature gradients) to enable independent verification .

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Reactant of Route 1
Reactant of Route 1
(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(6-Bromo-1,3-benzodioxol-5-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.